molecular formula C18H22N4O4S B2805465 N,N-dimethyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1421493-27-7

N,N-dimethyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide

Cat. No. B2805465
CAS RN: 1421493-27-7
M. Wt: 390.46
InChI Key: BOLFGAOXLYPQNV-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied for its potential use in the treatment of type 2 diabetes.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1,2,4-triazolo [1,5-a]pyridine, with a bridge-headed nitrogen atom, is commonly found in medicinal and biologically active compounds. Researchers have explored its potential in various therapeutic areas:

Organic Synthesis

The compound’s synthetic utility is evident in its scale-up reactions and late-stage functionalization. For instance, a microwave-mediated, catalyst-free synthesis method has been established, allowing efficient access to 1,2,4-triazolo [1,5-a]pyridines . This method involves enaminonitriles and benzohydrazides, demonstrating broad substrate scope and good functional group tolerance.

properties

IUPAC Name

N,N-dimethyl-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-21(2)27(24,25)16-5-3-14(4-6-16)18(23)22-11-7-15(8-12-22)26-17-13-19-9-10-20-17/h3-6,9-10,13,15H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLFGAOXLYPQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide

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